2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride
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Overview
Description
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride typically involves multiple steps, starting with the preparation of the furan and piperazine derivatives. The key steps include:
Formation of the furan derivative: This can be achieved through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the piperazine derivative: This involves the reaction of ethylenediamine with appropriate alkylating agents.
Coupling reaction: The furan and piperazine derivatives are then coupled with (2-Chloro-6-fluorophenyl)methanone under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form lactones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids or other strong oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Lactones, aldehydes, and carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted aromatic and heterocyclic compounds.
Scientific Research Applications
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting key enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to alter cellular responses.
Disrupting cellular processes: Affecting DNA replication, protein synthesis, and other vital cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3.ClH/c18-12-3-1-4-13(19)16(12)17(23)21-8-6-20(7-9-21)11-14(22)15-5-2-10-24-15;/h1-5,10,14,22H,6-9,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEUVDFHQYZEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=C(C=CC=C3Cl)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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